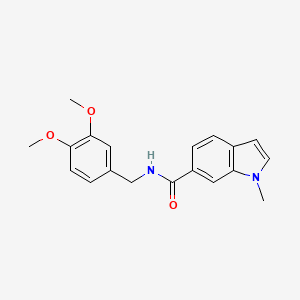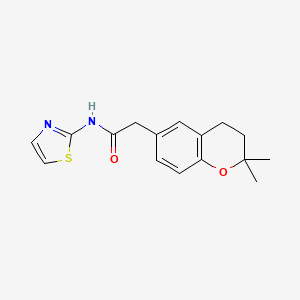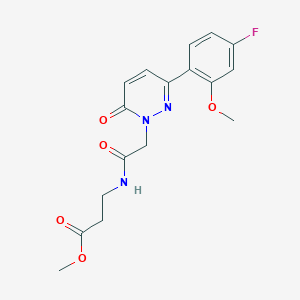
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 3,4-dimethoxybenzyl group attached to the nitrogen atom of the indole ring, and a carboxamide group at the 6-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride and the indole derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, to introduce different substituents.
Common Reagents and Conditions
Oxidation: DDQ in the presence of an acid catalyst.
Reduction: Sodium borohydride in an appropriate solvent such as ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Studies: It is used as a probe to study various biological processes and pathways.
Chemical Biology: The compound serves as a tool for investigating the interactions between small molecules and biological macromolecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide can be compared with other indole derivatives, such as:
N-(3,4-dimethoxybenzyl)-1H-indole-6-carboxamide: Lacks the methyl group at the nitrogen atom.
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-3-carboxamide: Has the carboxamide group at the 3-position instead of the 6-position.
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide: Has the carboxamide group at the 5-position instead of the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C19H20N2O3 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-21-9-8-14-5-6-15(11-16(14)21)19(22)20-12-13-4-7-17(23-2)18(10-13)24-3/h4-11H,12H2,1-3H3,(H,20,22) |
Clave InChI |
IHHSLCPMIVASCL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B15104518.png)
![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B15104522.png)
![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B15104526.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15104539.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B15104551.png)
![N-(2-chlorobenzyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B15104556.png)


![4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15104587.png)

![methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate](/img/structure/B15104604.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104609.png)
![methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate](/img/structure/B15104615.png)
methanone](/img/structure/B15104617.png)
